N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide
Description
N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Properties
IUPAC Name |
N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-18-10-4-6-15(7-5-10)12(16)9-14-13(17)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFTAZHISNJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 4-methoxypiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as titanium tetrachloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation of the thiophene ring.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its use in the synthesis of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as β-lactamase, inhibiting their activity and thus exhibiting antibacterial properties.
Pathways Involved: It may interfere with bacterial cell wall synthesis or other critical pathways in microbial metabolism.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound also contains a thiophene ring and exhibits similar antibacterial properties.
N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Another thiophene derivative with potential anticancer activity.
Uniqueness: N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide is unique due to the presence of the methoxypiperidine moiety, which may enhance its pharmacokinetic properties and biological activity compared to other thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
